While the provided literature doesn't explicitly detail the synthesis of Diazoxide-15N,13C2, it does outline a method for synthesizing specifically labeled [15N,15N′]- and [4,4′-13C2]-4,4′-dichloroazobenzene. [] This suggests a potential pathway for Diazoxide-15N,13C2 synthesis using appropriately labeled precursors. Further research focusing on optimizing yield, purity, and cost-effectiveness would be beneficial.
Although the provided articles primarily discuss the pharmacological mechanism of action of unlabeled Diazoxide, it's important to understand that Diazoxide-15N,13C2, as an isotopologue, would share the same mechanism. The key difference lies in its utility for research purposes. Diazoxide is known to primarily exert its effects by binding to and opening ATP-sensitive potassium (KATP) channels. [, , , , , ] This action leads to a cascade of downstream effects depending on the cell type and context. The isotopic labeling of Diazoxide-15N,13C2 would allow researchers to track these downstream effects with greater precision, offering a deeper understanding of the pathways involved.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4